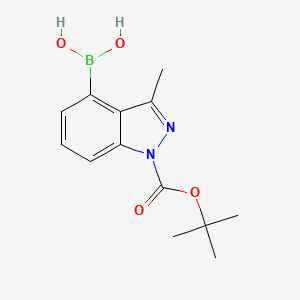
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid is a boronic acid derivative that features an indazole ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid typically involves the borylation of the corresponding indazole derivative. One common method is the palladium-catalyzed borylation of halogenated indazole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Protic solvents (e.g., methanol) or bases (e.g., NaOH).
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding indazole derivative without the boronic acid group.
Scientific Research Applications
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boronic acids.
Medicine: Exploration of its use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid moiety plays a crucial role in facilitating the transmetalation step.
Comparison with Similar Compounds
- (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid
- N-Boc-indole-2-boronic acid
- N-Boc-pyrrole-2-boronic acid
Comparison: (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid is unique due to the presence of the indazole ring, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C13H17BN2O4 |
|---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-4-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-8-11-9(14(18)19)6-5-7-10(11)16(15-8)12(17)20-13(2,3)4/h5-7,18-19H,1-4H3 |
InChI Key |
NDMXPJWEWMWQNG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=NN(C2=CC=C1)C(=O)OC(C)(C)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol](/img/structure/B13665559.png)
![8-Bromo-2-chloropyrido[4,3-d]pyrimidine](/img/structure/B13665565.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13665568.png)
![5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13665574.png)
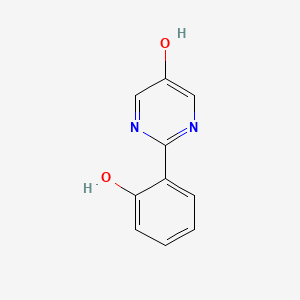
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13665590.png)
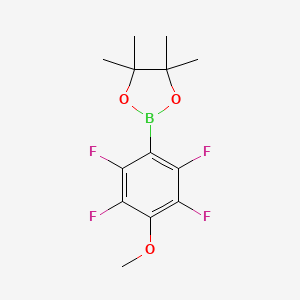
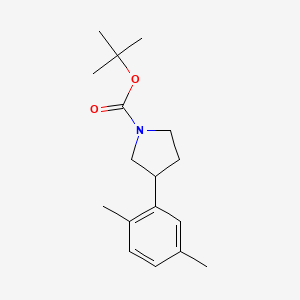
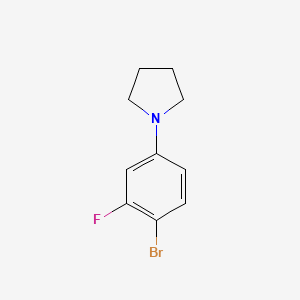
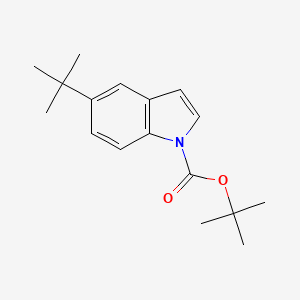
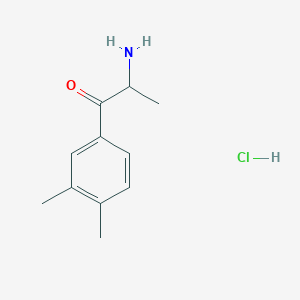
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)
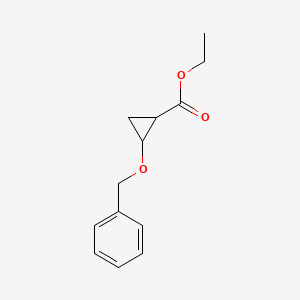
![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
